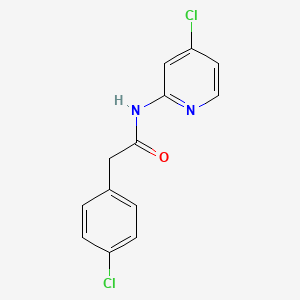![molecular formula C18H24N2S2 B5767112 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PTM is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. This compound has been shown to increase GABA levels in the brain, which can lead to its anxiolytic and anticonvulsant effects. This compound has also been shown to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including its ability to reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for treating cognitive impairments associated with neurodegenerative diseases. Additionally, this compound has been shown to have antitumor properties, making it a potential candidate for treating cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine in lab experiments is its relatively low toxicity and high solubility in water, which makes it easy to administer to animals. Additionally, this compound has been shown to have a wide range of pharmacological properties, making it a versatile compound for studying various physiological processes. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for studying 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine, including its potential use as a treatment for neurodegenerative diseases, cancer, and radiation-induced damage. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other neurotransmitter systems. Furthermore, the development of novel this compound derivatives may lead to the discovery of compounds with even greater pharmacological properties.
Méthodes De Synthèse
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine can be synthesized using various methods, including the reaction of 1,4-diaminobenzene with thioacetic acid, followed by the condensation of the resulting product with piperidine. Another method involves the reaction of 1,4-phenylenediacetone with thiosemicarbazide, followed by the condensation of the resulting product with piperidine. Both methods result in the formation of this compound, which can be purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been studied extensively for its potential pharmacological properties, including its anticonvulsant, analgesic, and anxiolytic effects. This compound has also been shown to have neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.
Propriétés
IUPAC Name |
[4-(piperidine-1-carbothioyl)phenyl]-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKILUPCLISFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)C(=S)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)

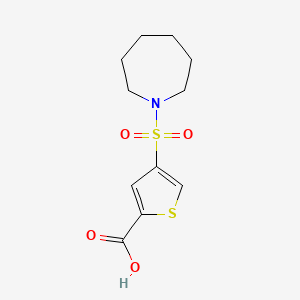
![N'-[(3,5-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5767051.png)
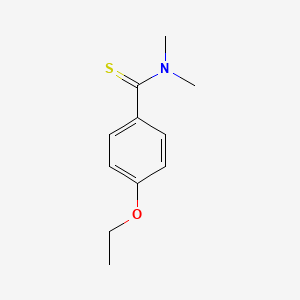
![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)
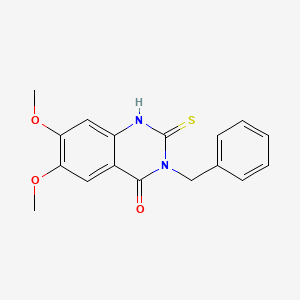
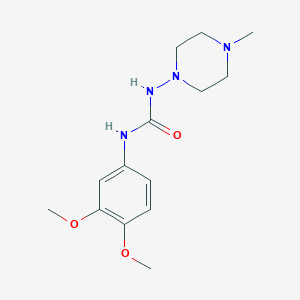
![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)
![N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5767101.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5767105.png)

![N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)
